The compound (E)-3-(4-(Furan-2-yl)-2-oxobut-3-en-1-yl)-3-hydroxyindolin-2-one is a bioactive molecule with significant implications in medicinal chemistry. It belongs to the class of 3-hydroxyindolin-2-ones, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The compound's unique structure includes a furan ring and an enone moiety, contributing to its potential reactivity and biological activity.
This compound has been synthesized and studied in various research contexts, particularly in the exploration of new therapeutic agents. Its synthesis often involves complex organic reactions that highlight its structural features and potential applications in drug development.
The compound can be classified under:
The synthesis of (E)-3-(4-(Furan-2-yl)-2-oxobut-3-en-1-yl)-3-hydroxyindolin-2-one can be achieved through various methods, primarily focusing on multi-component reactions. One notable method involves a three-component coupling reaction of N-protected isatin, an aryne precursor, and a diketone under metal-free conditions. This approach has demonstrated good yields and selectivity, showcasing the versatility of indolinone derivatives in synthetic chemistry.
The molecular formula of (E)-3-(4-(Furan-2-yl)-2-oxobut-3-en-1-yl)-3-hydroxyindolin-2-one is , with a molar mass of approximately 283.28 g/mol. The structure features:
The structural characteristics can be analyzed using techniques such as:
The compound can undergo several chemical reactions due to its functional groups. Notably:
These reactions typically require specific catalysts or reagents, such as bases or acids, depending on the desired transformation .
Studies have shown that similar compounds exhibit anti-cancer activity through apoptosis induction and cell cycle arrest .
Understanding these properties is crucial for predicting behavior in biological systems and during synthesis.
The compound has potential applications in:
Research continues to explore its full potential and mechanisms of action, paving the way for future advancements in medicinal chemistry .
The indolin-2-one core, a privileged scaffold in medicinal chemistry, serves as the molecular foundation for numerous bioactive compounds and clinically significant pharmaceuticals. This bicyclic structure—comprising a fused benzene ring and a γ-lactam moiety—confers unique electronic properties and three-dimensional topography that facilitate targeted interactions with biological macromolecules. Natural products containing this motif, such as the Strychnos alkaloids, historically demonstrated neuropharmacological activities, spurring synthetic exploration of indolinone derivatives. Modern drug development exploits this scaffold’s versatility: Indomethacin (a non-steroidal anti-inflammatory drug) inhibits cyclooxygenase enzymes through its indole-derived framework, while sunitinib (an antitumor agent) incorporates an indolin-2-one subunit to selectively target receptor tyrosine kinases. The 3-hydroxy-substituted indolin-2-one variant, exemplified by the compound under discussion, further enhances molecular complexity and hydrogen-bonding capacity. This hydroxyl group enables stereoselective interactions with chiral binding pockets in enzymes or receptors, potentiating diverse biological activities such as kinase inhibition, apoptosis induction, and antimicrobial effects. The scaffold’s synthetic accessibility via methods like Fischer indolization or transition-metal-catalyzed couplings supports its prominence in drug discovery pipelines targeting oncological, neurological, and infectious diseases [8].
The compound (E)-3-(4-(Furan-2-yl)-2-oxobut-3-en-1-yl)-3-hydroxyindolin-2-one (CAS: 1609385-99-0) integrates three pharmacologically significant domains into a single hybrid molecular architecture, creating distinct stereoelectronic and topological features:
Table 1: Key Molecular Descriptors of (E)-3-(4-(Furan-2-yl)-2-oxobut-3-en-1-yl)-3-hydroxyindolin-2-one
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₆H₁₃NO₄ | Confirms elemental composition and unsaturation index (10 double-bond equivalents) |
| Molecular Weight | 283.28 g/mol | Impacts pharmacokinetic properties like diffusion and clearance |
| Hydrogen Bond Donors | 2 (N-H, O-H) | Dictates solvation energy and target interactions |
| Hydrogen Bond Acceptors | 4 (two carbonyl oxygens, furan oxygen, lactam oxygen) | Influences solubility and protein-binding capacity |
| XLogP3 | 1.4 | Predicts moderate lipophilicity, balancing membrane penetration and aqueous solubility |
| Heavy Atom Count | 21 | Correlates with molecular complexity and synthetic challenges |
| Canonical SMILES | C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C=CC3=CC=CO3)O | Encodes atomic connectivity and stereochemistry (E-enone) |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)/C=C/C3=CC=CO3)O | Explicitly denotes (E)-configuration of enone linker |
| InChIKey | INXITDUVMMOWQZ-BQYQJAHWSA-N | Unique identifier for database searches and cheminformatics analyses |
This tripartite structure enables multifaceted interactions: The oxindole engages in π-stacking and hydrogen bonding, the enone acts as an electrophilic warhead or metabolic site, and the furan augments bioavailability. Nuclear Magnetic Resonance and X-ray crystallography analyses reveal restricted rotation around the enone double bond and lactam carbonyl, stabilizing bioactive conformations. The molecule’s moderate logP (1.4) suggests favorable distribution properties, while hydrogen-bonding capacity (2 donors, 4 acceptors) balances solubility and cell permeability [3].
Structurally analogous compounds highlight how specific substituents modulate physicochemical properties and biological profiles. Key comparisons include:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6